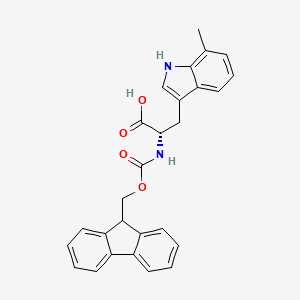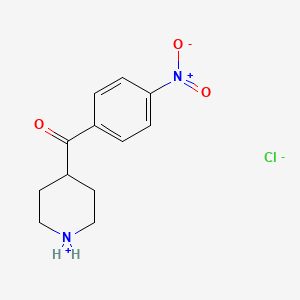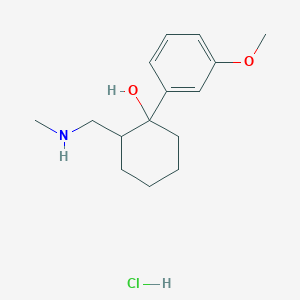![molecular formula C13H9Cl2N3O2S B8096524 4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8096524.png)
4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound that features a pyrazolo[4,3-c]pyridine core with two chlorine atoms at positions 4 and 6, and a tosyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyrazolo[3,4-d]pyrimidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling reactions: The tosyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a 4,6-diamino derivative, while oxidation might produce a sulfone derivative.
科学的研究の応用
4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Organic synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with protein targets, thereby modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied.
類似化合物との比較
Similar Compounds
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar core structure but lacks the tosyl group.
4,6-Dichloro-1H-pyrazolo[4,3-c]pyridine: Similar core structure but lacks the tosyl group.
Uniqueness
4,6-Dichloro-1-tosyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both chlorine atoms and the tosyl group, which can significantly influence its reactivity and potential applications. The tosyl group, in particular, can serve as a versatile functional group for further chemical modifications.
特性
IUPAC Name |
4,6-dichloro-1-(4-methylphenyl)sulfonylpyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11-6-12(14)17-13(15)10(11)7-16-18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNGINVRRZNEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=NC(=C3C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1R)-3,3-difluorocyclohexyl]methanamine](/img/structure/B8096457.png)

![1-Boc-3-amino-3-[(Boc-amino)methyl]azetidine](/img/structure/B8096481.png)

![trans-1,2,3,3a,5,9b-Hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8096496.png)


![2-[4-[2-(Fmoc-amino)ethyl]phenoxy]-2-methylpropanoic acid](/img/structure/B8096525.png)



![5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8096545.png)

